molecular formula C12H18N2O B3199489 1-(3-Methoxyphenyl)piperidin-4-amine CAS No. 1016867-25-6

1-(3-Methoxyphenyl)piperidin-4-amine

Cat. No. B3199489
CAS RN: 1016867-25-6
M. Wt: 206.28 g/mol
InChI Key: SKANJFGCACBNJL-UHFFFAOYSA-N
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Description

“1-(3-Methoxyphenyl)piperidin-4-amine” is a synthetic intermediate used in the synthesis of Prucalopride Succinate . Prucalopride Succinate is a selective 5-HT4 receptor agonist used effectively for chronic constipation .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a compound named “3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one” was synthesized by a one-pot Mannich condensation reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring bound to a phenyl group . The InChI code for this compound is 1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15/h2-4,9,12H,5-8,10,14H2,1H3 .

Scientific Research Applications

Kinetics and Mechanisms of Reactions

One study explores the kinetics and mechanisms of reactions involving secondary alicyclic amines with thionocarbonates, which are structurally related to "1-(3-Methoxyphenyl)piperidin-4-amine." The research highlights the formation of zwitterionic tetrahedral intermediates in these reactions, providing insights into their reaction schemes and the effects of substituents on reaction rates (Castro et al., 2001).

Synthesis and Characterization

Another study details the three-component synthesis of a novel pyridine derivative, showcasing the versatility of related amines in synthesizing complex organic structures and potentially bioactive molecules. This highlights the utility of "this compound" in multi-component reactions for generating new compounds (Wu Feng, 2011).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, including compounds related to "this compound," demonstrates potential antimicrobial activities. These findings suggest the applicability of such compounds in developing new antimicrobial agents, showcasing their relevance in medicinal chemistry (Bektaş et al., 2007).

Antiproliferative Activity

A study on novel 2-arylideneaminobenzimidazole derivatives, which share structural motifs with "this compound," investigated their antiproliferative activity against various cancer cell lines. This research contributes to the field of cancer pharmacology, indicating the therapeutic potential of these compounds (Nowicka et al., 2015).

Future Directions

Piperidine derivatives, such as “1-(3-Methoxyphenyl)piperidin-4-amine”, continue to be an area of interest in drug discovery. More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-methoxyphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-7-5-10(13)6-8-14/h2-4,9-10H,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKANJFGCACBNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016867-25-6
Record name 1-(3-methoxyphenyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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